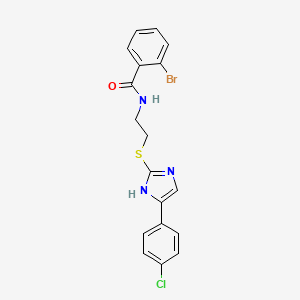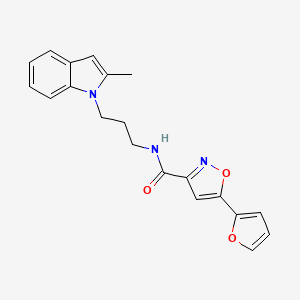
1-(6-(Trifluoromethyl)nicotinoyl)piperidine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(Trifluoromethyl)nicotinoyl)piperidine-4-carbonitrile is a chemical compound known for its unique structure and versatile applications. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable compound in various fields such as pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
The synthesis of 1-(6-(Trifluoromethyl)nicotinoyl)piperidine-4-carbonitrile typically involves multiple steps, starting with the preparation of the nicotinoyl precursor. The trifluoromethyl group is introduced through radical trifluoromethylation, a process that has seen significant advancements in recent years . The reaction conditions often require specific catalysts and reagents to ensure high yield and purity. Industrial production methods may involve optimized reaction conditions and large-scale equipment to produce the compound efficiently.
Análisis De Reacciones Químicas
1-(6-(Trifluoromethyl)nicotinoyl)piperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized products.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles or electrophiles. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Aplicaciones Científicas De Investigación
1-(6-(Trifluoromethyl)nicotinoyl)piperidine-4-carbonitrile is widely used in scientific research due to its unique properties. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it is explored for its potential therapeutic effects, including its role in drug synthesis and development. The compound’s stability and reactivity make it suitable for various industrial applications, such as catalyst development and material science.
Mecanismo De Acción
The mechanism of action of 1-(6-(Trifluoromethyl)nicotinoyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain receptors or enzymes, influencing various biological pathways. The piperidine moiety contributes to its pharmacokinetic properties, allowing it to exert its effects efficiently . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
Comparación Con Compuestos Similares
1-(6-(Trifluoromethyl)nicotinoyl)piperidine-4-carbonitrile can be compared with other compounds containing the trifluoromethyl group or the piperidine moiety. Similar compounds include:
1-(Trifluoromethyl)nicotinoyl derivatives: These compounds share the trifluoromethyl group and exhibit similar chemical stability and biological activity.
Piperidine-4-carbonitrile derivatives: These compounds contain the piperidine moiety and are used in various therapeutic applications. The uniqueness of this compound lies in its combined structure, which offers a balance of stability, reactivity, and biological activity
Propiedades
IUPAC Name |
1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O/c14-13(15,16)11-2-1-10(8-18-11)12(20)19-5-3-9(7-17)4-6-19/h1-2,8-9H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOPIKIEKOUGTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C(=O)C2=CN=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3,4-dimethylbenzamide](/img/structure/B2731593.png)






![2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(4-chlorophenyl)ethanone](/img/structure/B2731607.png)
![N-(1-Aminospiro[3.3]heptan-3-yl)-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxamide;hydrochloride](/img/structure/B2731608.png)




![8-Oxaspiro[4.5]decane-3-sulfonyl chloride](/img/structure/B2731614.png)
